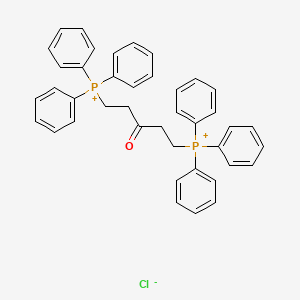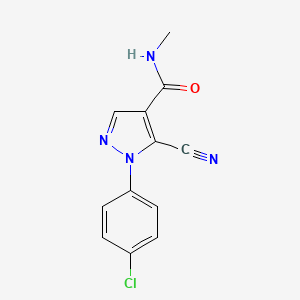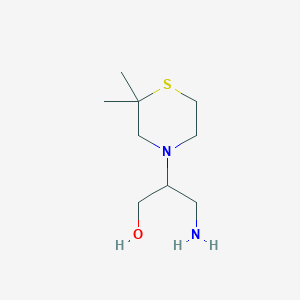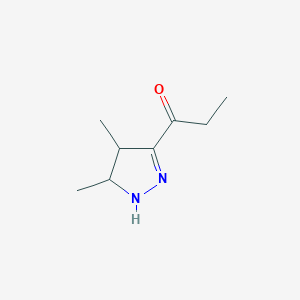![molecular formula C9H10N2O2 B12869845 2-(Aminomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12869845.png)
2-(Aminomethyl)benzo[d]oxazole-6-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)benzo[d]oxazole-6-methanol is a heterocyclic organic compound featuring a benzoxazole core with an aminomethyl group at the 2-position and a hydroxymethyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)benzo[d]oxazole-6-methanol typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with formic acid or its derivatives under acidic conditions.
Introduction of Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where the benzoxazole is reacted with formaldehyde and a primary or secondary amine.
Hydroxymethylation: The hydroxymethyl group can be introduced by reacting the benzoxazole derivative with formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(Aminomethyl)benzo[d]oxazole-6-methanol is used as an intermediate in the synthesis of various heterocyclic compounds and polymers
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. It has shown promise in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-6-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the benzoxazole core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
2-(Aminomethyl)benzimidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
2-(Aminomethyl)benzothiazole: Contains a thiazole ring, offering different electronic properties.
2-(Hydroxymethyl)benzoxazole: Lacks the aminomethyl group, affecting its reactivity and applications.
Uniqueness: 2-(Aminomethyl)benzo[d]oxazole-6-methanol is unique due to the presence of both aminomethyl and hydroxymethyl groups, which provide a versatile platform for chemical modifications. This dual functionality allows for a wide range of reactions and applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
[2-(aminomethyl)-1,3-benzoxazol-6-yl]methanol |
InChI |
InChI=1S/C9H10N2O2/c10-4-9-11-7-2-1-6(5-12)3-8(7)13-9/h1-3,12H,4-5,10H2 |
Clé InChI |
IWLOOWVYFMSMAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CO)OC(=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)


![4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869773.png)
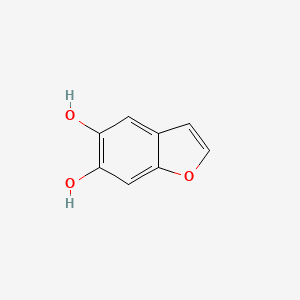
![2,2-Dimethyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]propan-1-one](/img/structure/B12869791.png)
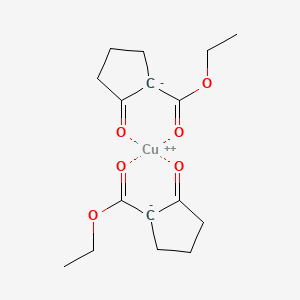


![2-Chloro-4-iodobenzo[d]oxazole](/img/structure/B12869813.png)
